3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-7-11(8-14(17)9-12)2-1-10-3-5-13(16)6-4-10/h1-9,16-17H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPEIZLSDDCOA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Fluoro 5 E 2 4 Hydroxyphenyl Ethenyl Phenol and Its Analogues
Retrosynthetic Analysis of the 3-Fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol Scaffold
A retrosynthetic analysis of the target molecule reveals several logical disconnections to identify potential starting materials. The most apparent disconnection is at the central carbon-carbon double bond of the ethenyl bridge. This leads to two primary synthetic strategies: olefination reactions and palladium-catalyzed cross-coupling reactions.
A primary disconnection across the double bond suggests two possible pathways based on the Wittig reaction or its variants:
Pathway A: This involves the reaction between a 3-fluoro-5-hydroxybenzyl precursor (as the phosphonium (B103445) salt or phosphonate) and 4-hydroxybenzaldehyde.
Pathway B: Conversely, this pathway utilizes a 4-hydroxybenzyl precursor and 3-fluoro-5-hydroxybenzaldehyde (B1339271).
Another key strategy involves the Heck reaction, which would couple an aryl halide with a styrene (B11656) derivative. This suggests two further retrosynthetic possibilities:
Pathway C: Coupling of a 3-fluoro-5-halo-phenol with 4-hydroxystyrene.
Pathway D: Coupling of a 4-halophenol with a 3-fluoro-5-hydroxystyrene derivative.
Finally, a condensation reaction approach, such as a modified Perkin or Knoevenagel reaction, could also be envisioned. This would involve disconnecting the molecule to an aromatic aldehyde and a phenylacetic acid derivative.
In most of these strategies, the phenolic hydroxyl groups are highly reactive and may interfere with the reaction conditions, particularly when strong bases are employed. Therefore, a crucial aspect of the forward synthesis is the use of appropriate protecting groups for the hydroxyl functionalities, which are removed in the final step to yield the target compound.
Approaches to Constructing the (E)-Stilbene Core
The construction of the (E)-stilbene core is the central challenge in synthesizing this compound. The stereochemistry of the double bond is critical, and methods that provide high selectivity for the (E)-isomer are strongly preferred.
Olefination reactions are among the most widely used methods for synthesizing stilbenes due to their reliability and versatility. nih.gov
The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde or ketone, is a classic method for alkene synthesis. nih.gov However, when using unstabilized or semi-stabilized ylides, which are typical for stilbene (B7821643) synthesis, the Wittig reaction often yields a mixture of (E)- and (Z)-isomers, complicating purification and reducing the yield of the desired (E)-isomer. nih.govjuliethahn.com
A more effective and widely adopted alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wiley-vch.de This method utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it ideal for the synthesis of trans-stilbenes. wiley-vch.dewikipedia.org Another advantage is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup. wiley-vch.de
The synthesis of the target molecule via the HWE reaction would involve the reaction of a suitably protected benzaldehyde (B42025) with a diethyl benzylphosphonate in the presence of a base. For instance, diethyl (4-benzyloxybenzyl)phosphonate can be reacted with 3-(benzyloxy)-5-fluorobenzaldehyde using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govmdpi.com Subsequent deprotection of the benzyl (B1604629) ethers would yield the final product.
| Phosphonate Substrate | Aldehyde Substrate | Base | Solvent | Typical Yield of (E)-Isomer | Reference |
|---|---|---|---|---|---|
| Diethyl (3,5-dimethoxybenzyl)phosphonate | Various Aromatic Aldehydes | NaH | DMF | >90% | nih.gov |
| Diethyl benzylphosphonate | Benzaldehydes with electron-donating groups | NaOH (aq) | Toluene (Phase Transfer) | >90% | researchgate.net |
| Various Benzylphosphonates | Various Benzaldehydes | KOtBu | THF | High E-selectivity | nih.gov |
| (3,5-bis-methoxymethoxybenzyl)phosphonic acid diethyl ester | 4-[18F]fluorobenzaldehyde | NaH | THF | (Not specified, radiochemical yield 9-22%) | wiley-vch.de |
Palladium-catalyzed cross-coupling reactions offer a powerful and highly stereoselective route to (E)-stilbenes. researchgate.net
The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For the synthesis of this compound, this could involve coupling 3-bromo-5-fluorophenol (B1288921) with 4-hydroxystyrene (or their protected versions). The reaction typically proceeds with high trans-selectivity. A decarbonylative Heck reaction, coupling an aroyl chloride like 3,5-dihydroxybenzoyl chloride with a styrene derivative, is another viable approach. researchgate.netbyu.edu
The Suzuki-Miyaura reaction is another prominent palladium-catalyzed method that couples an aryl halide with an organoboron species. uliege.be A highly stereocontrolled synthesis of (E)-stilbenes can be achieved by coupling an aryl bromide with (E)-2-phenylethenylboronic acid or its pinacol (B44631) ester. nih.gov This method ensures that the stereochemistry of the vinylboronic acid is retained in the final product. nih.gov For the target molecule, this would involve coupling a protected 3-bromo-5-fluorophenol with (E)-2-(4-hydroxyphenyl)vinylboronic acid pinacol ester.
| Reaction | Substrate 1 | Substrate 2 | Catalyst System (Example) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Mizoroki-Heck | Aryl Halide (e.g., 3-bromo-5-fluorophenol) | Alkene (e.g., 4-hydroxystyrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | High (E)-selectivity, good functional group tolerance. | mdpi.comresearchgate.net |
| Decarbonylative Heck | Aroyl Chloride (e.g., 3,5-dihydroxybenzoyl chloride) | Alkene (e.g., 4-acetoxystyrene) | Pd(OAc)₂, NHC ligand | Avoids preparation of aryl halides. | researchgate.net |
| Suzuki-Miyaura | Aryl Halide (e.g., 3-bromo-5-fluorophenol) | (E)-vinylboronic acid or ester | Pd(PPh₃)₄, K₂CO₃ | Excellent stereochemical retention, mild conditions. | nih.govuliege.benih.gov |
Condensation reactions provide a more classical approach to stilbene synthesis. The Perkin reaction , for example, involves the condensation of an aromatic aldehyde with a phenylacetic acid in the presence of a base, which upon decarboxylation can lead to stilbenes. nih.govwiley-vch.de
A more direct and efficient method is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as a substituted phenylacetonitrile. nih.govresearchgate.net The reaction is often highly stereoselective, affording only the (E)-stilbene isomer in high yields. nih.govresearchgate.net For the synthesis of the target molecule, 3-fluoro-5-hydroxybenzaldehyde could be condensed with 4-hydroxyphenylacetonitrile using a base like potassium phosphate in ethanol. nih.gov
Olefination Reactions for Ethenyl Linkage Formation
Introduction and Manipulation of Fluorine Functionality
The introduction of the fluorine atom onto the resorcinol (B1680541) ring is a key step that can be approached in two main ways: by using a pre-fluorinated starting material or by performing a late-stage fluorination.
Alternatively, late-stage fluorination can be performed on a pre-formed phenolic ring. This approach can be more challenging due to issues with regioselectivity.
Electrophilic Fluorination: This involves treating an electron-rich aromatic compound, such as a resorcinol derivative, with an electrophilic fluorine source. wikipedia.org A widely used reagent for this purpose is Selectfluor™ (F-TEDA-BF₄). nih.govmdpi.com The high reactivity of the resorcinol ring means that reaction conditions must be carefully controlled to achieve mono-fluorination at the desired position. digitellinc.comresearchgate.net
From an Amino Group: The Balz-Schiemann reaction provides a classic method for introducing fluorine by converting an amino group into a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source (e.g., HBF₄). This would be a viable route starting from a 3-amino-5-hydroxyphenol derivative.
| Method | Precursor | Reagent(s) | Description | Reference |
|---|---|---|---|---|
| Use of Fluorinated Building Block | e.g., 3-Fluoro-5-hydroxybenzaldehyde | N/A (Commercially available) | Simplest approach; fluorine is incorporated from the start of the synthesis. | ossila.comgoogle.com |
| Electrophilic Fluorination | Resorcinol derivative | Selectfluor™ (F-TEDA-BF₄) | Direct fluorination of an activated aromatic ring. Regioselectivity can be a challenge. | wikipedia.orgmdpi.com |
| Balz-Schiemann Reaction | Aryl Amine (e.g., 3-Amino-5-hydroxyphenol) | 1. NaNO₂, HBF₄ 2. Heat | Conversion of an amino group to a fluorine atom via a diazonium salt. | google.com |
Regioselective Fluorination Techniques for Phenolic Systems
The introduction of a fluorine atom at a specific position on a phenolic ring is a critical step in the synthesis of this compound. The choice between electrophilic and nucleophilic fluorination methods is paramount and depends on the substrate and desired regioselectivity.
Electrophilic Fluorination: This approach involves the use of reagents that act as a source of an electrophilic fluorine ("F+"). These reagents react with the electron-rich aromatic ring of a phenol (B47542) or a protected phenol. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The directing effects of the hydroxyl group (or a protected form) and other substituents on the ring guide the position of fluorination. For instance, in the synthesis of a 3-fluoro-3',4',5'-trihydroxyflavone, treatment of a chalcone (B49325) precursor with two equivalents of NFSI led to the formation of the desired fluorinated product. nih.gov
Nucleophilic Fluorination: In contrast, nucleophilic fluorination utilizes a fluoride ion (F-) source to displace a leaving group on the aromatic ring. This method is often employed for arenes bearing electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution (SNAr). A modern approach involves the conversion of phenols to aryl fluorosulfonates, which can then undergo nucleophilic fluorination with reagents like tetramethylammonium (B1211777) fluoride (NMe4F). researchgate.netacs.org This two-step, one-pot procedure offers a mild and versatile route to aryl fluorides from readily available phenols. acs.org
The regioselectivity of fluorination can be a significant challenge. For example, dearomatization of phenols using I(i)/I(iii) catalysis has been shown to be highly para-selective, directing the fluoride nucleophile to the C4 position. rsc.org Therefore, careful consideration of the electronic and steric properties of the substrate and the chosen fluorinating agent is crucial to achieve the desired 3-fluoro substitution pattern.
Fluoro-Aromatic Precursors and Their Derivatization
The synthesis of the target molecule often relies on the preparation of key fluorinated aromatic precursors, which are then further elaborated.
One common strategy involves the synthesis of fluorinated benzaldehydes or phenols. For example, 3,5-difluorophenol (B1294556) can be synthesized from 3,5-difluorobromobenzene through a one-pot reaction under the action of an alkali to form the phenoxide, followed by acidification. google.com Another route to 3,5-difluorophenol involves the reaction of 2,4,6-trifluorobenzoic acid with an alkali in a solvent. patsnap.com These difluorinated phenols can then be selectively functionalized.
The derivatization of these fluoro-aromatic precursors is a key step in building the stilbene scaffold. For instance, a fluorinated benzaldehyde can be prepared and then used in a coupling reaction. The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde (B1339681) from 2,3,4,5,6-pentafluorobenzaldehyde via nucleophilic substitution with LiBr is a documented example. Similarly, fluorinated benzylphosphonates can be synthesized and utilized in olefination reactions. The reactivity of these precursors is influenced by the fluorine substitution, which can affect reaction yields.
Strategies for Hydroxyl Group Incorporation and Protection/Deprotection
The presence of multiple hydroxyl groups in both precursor molecules and the final product necessitates a robust strategy for their protection and deprotection. Protecting groups are used to temporarily block the reactive hydroxyl groups to prevent unwanted side reactions during synthesis. cem.com
Protection: A variety of protecting groups are available for phenols, with the choice depending on the specific reaction conditions to be employed in subsequent steps. bham.ac.uk Common protecting groups for hydroxyl functions include ethers (e.g., benzyl, methoxymethyl (MOM), tetrahydropyranyl (THP)) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)). bham.ac.ukwikipedia.org The stability of these groups varies, allowing for selective removal. bham.ac.uk For instance, benzyl ethers are stable under many conditions but can be removed by hydrogenolysis. google.com
Deprotection: The removal of the protecting group is a critical final step. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule. For example, benzyl groups can be cleaved using catalytic hydrogenation (e.g., Pd/C) or with strong acids like trifluoroacetic acid in the presence of a catalytic amount of concentrated sulfuric acid. google.com Silyl ethers are typically removed under acidic conditions or with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov
Orthogonal Protection: In molecules with multiple hydroxyl groups, an orthogonal protection strategy is often employed. bham.ac.ukwikipedia.org This involves using different types of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one hydroxyl group while others remain protected. wikipedia.org For example, a molecule could have a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate (B1210297) ester (removed by base), allowing for sequential and selective manipulation of each hydroxyl group. wikipedia.org
Synthesis of Key Intermediates and Precursors
The construction of this compound relies on the efficient synthesis of two key building blocks: a fluorinated phenolic component and a 4-hydroxyphenyl component.
Synthesis of Fluorinated Benzaldehydes and Phenols
The synthesis of appropriately substituted fluorinated benzaldehydes and phenols is a foundational step.
3-Fluoro-5-hydroxybenzaldehyde: While a direct synthesis for this specific compound is not readily found, related structures provide insight into potential synthetic routes. For example, 3-fluoro-4-hydroxybenzaldehyde (B106929) can be synthesized from 3-fluoro-4-methoxybenzaldehyde (B1294953) by demethylation using hydrobromic acid. chemicalbook.comossila.com 3-Fluoro-salicylaldehyde (3-fluoro-2-hydroxybenzaldehyde) can be prepared by reacting o-fluorophenol with boron oxide and trioxane. google.com The synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) has been achieved by reacting 2-chloro-6-fluorophenol (B1225318) with hexamethylenetetramine in trifluoroacetic acid. chemicalbook.com These examples suggest that functional group interconversions and formylation reactions on fluorinated phenol precursors are viable strategies.
Fluorinated Phenols: The synthesis of 3,5-difluorophenol has been reported from 3,5-difluorobromobenzene or 2,4,6-trifluorobenzoic acid. google.compatsnap.com 3-Fluoro-5-(hydroxymethyl)phenol is also a known compound. sigmaaldrich.com These precursors can then be oxidized or otherwise functionalized to provide the necessary aldehyde for the subsequent olefination step.
Synthesis of 4-Hydroxyphenyl-containing Synthons
The other half of the stilbene is derived from a 4-hydroxyphenyl unit, which is typically activated for a coupling reaction.
Phosphonium Salts and Phosphonates: For Wittig-type reactions, the corresponding phosphonium salt or phosphonate is required. This is often prepared from 4-hydroxybenzyl bromide or a protected version thereof. For instance, 4-methoxybenzyl bromide can be reacted with triethylphosphine (B1216732) to form the corresponding phosphonium salt. researchgate.net Alternatively, a Michaelis-Arbuzov reaction of a benzyl halide with a trialkyl phosphite (B83602) can yield the corresponding benzylphosphonate. nih.gov The hydroxyl group is often protected, for example as a methoxy (B1213986) ether, and then deprotected in a later step.
Stereoselective Synthesis of the (E)-Configuration
The final and crucial step in the synthesis is the formation of the central carbon-carbon double bond with the desired (E)- or trans-stereochemistry. Several olefination reactions are well-suited for this purpose.
Wittig Reaction: The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde, is a classic method for alkene synthesis. nih.gov While the stereoselectivity can be variable, certain conditions can favor the formation of the (E)-isomer. The use of stabilized ylides generally leads to a higher proportion of the (E)-alkene. Studies have shown that the steric hindrance of the starting materials can influence the E:Z ratio of the products. otterbein.edu
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that typically provides excellent (E)-selectivity. wiley-vch.dechegg.comjuliethahn.com This reaction employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. The resulting dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wiley-vch.de The HWE reaction is often the method of choice for the synthesis of (E)-stilbenes due to its high stereoselectivity and operational simplicity. chegg.comresearchgate.net For example, the reaction of diethyl benzylphosphonate with benzaldehyde in the presence of a base yields (E)-stilbene. chegg.com Phase-transfer catalysis can also be employed to facilitate the reaction. researchgate.net
The following table summarizes the key olefination reactions for (E)-stilbene synthesis:
| Reaction | Reagents | Key Features |
| Wittig Reaction | Phosphonium ylide, Aldehyde | Stereoselectivity can be variable; stabilized ylides favor (E)-isomer. otterbein.edu |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde | Generally provides high (E)-selectivity; water-soluble byproduct simplifies workup. wiley-vch.dechegg.comresearchgate.net |
Optimization of Reaction Conditions and Yields for Scalability
The successful laboratory-scale synthesis of this compound and its analogues is a crucial first step; however, for these compounds to be viable for broader applications, the synthetic methodologies must be optimized for scalability. This involves a systematic investigation of reaction parameters to maximize yield, ensure stereoselectivity, minimize reaction times, and utilize cost-effective and environmentally benign reagents and solvents. The primary synthetic routes, such as the Wittig and Mizoroki-Heck reactions, are subject to extensive optimization to meet the demands of large-scale production.
A key focus in the scalable synthesis of fluorinated stilbene derivatives is the optimization of the Mizoroki-Heck reaction. rsc.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on a number of factors, including the choice of palladium catalyst, base, solvent, and reaction temperature.
For the synthesis of fluorinated stilbenes, a one-pot Wittig-Heck reaction sequence has been explored, which combines the in-situ generation of the alkene with the subsequent cross-coupling. rsc.org Optimized conditions for such a procedure for related fluorinated styrylbenzene derivatives involved the use of palladium acetate (Pd(OAc)₂) as the catalyst, potassium carbonate (K₂CO₃) as the base, and dimethylacetamide (DMA) as the solvent at a temperature of 140 °C. rsc.org Tetrabutylammonium bromide (TBAB) was also found to be a beneficial additive. rsc.org
The following interactive data table illustrates a hypothetical optimization of the Mizoroki-Heck reaction for the synthesis of this compound, based on general principles and findings for similar transformations. The starting materials would be a protected 3-fluoro-5-halophenol and 4-vinylphenol.
Table 1: Hypothetical Optimization of Mizoroki-Heck Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Additive (equivalents) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 100 | None | 65 |
| 2 | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2) | DMF | 100 | None | 72 |
| 3 | Pd(OAc)₂ (2) | Cs₂CO₃ (2) | DMF | 100 | None | 78 |
| 4 | Pd(OAc)₂ (2) | K₂CO₃ (2) | NMP | 120 | TBAB (1) | 85 |
| 5 | PdCl₂ (2) | K₂CO₃ (2) | NMP | 120 | TBAB (1) | 88 |
| 6 | Pd(OAc)₂ (1) | K₂CO₃ (2) | NMP | 120 | TBAB (1) | 82 |
| 7 | Pd(OAc)₂ (2) | K₂CO₃ (3) | DMA | 140 | TBAB (1) | 91 |
Note: This data is illustrative and based on typical optimization studies for similar compounds. Actual yields may vary.
Further detailed research findings on the synthesis of related stilbene derivatives highlight the critical role of each component. For instance, in the synthesis of (E)-8-styrylflavones, palladium(II) catalysts generally provided better results than palladium(0) catalysts. The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) was also shown to be beneficial, leading to improved yields. researchgate.net The addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) and an inorganic salt like potassium chloride (KCl) can also significantly enhance the reaction efficiency. researchgate.net
For the Wittig reaction, another cornerstone in stilbene synthesis, optimization often revolves around the choice of base and solvent to control the stereoselectivity and improve the yield. For the synthesis of (E)-stilbenes, stabilized ylides are generally preferred. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable E-isomer.
The following interactive table outlines a potential optimization strategy for the Wittig reaction between a protected 3-fluoro-5-hydroxybenzylphosphonium salt and 4-hydroxybenzaldehyde.
Table 2: Hypothetical Optimization of Wittig Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | E/Z Ratio | Yield (%) |
| 1 | n-BuLi | THF | -78 to rt | 12 | 85:15 | 70 |
| 2 | NaH | DMF | 0 to rt | 12 | 90:10 | 75 |
| 3 | KHMDS | THF | -78 to rt | 10 | 92:8 | 80 |
| 4 | NaOMe | MeOH | rt | 24 | >95:5 | 85 |
| 5 | t-BuOK | t-BuOH | rt | 24 | >95:5 | 88 |
| 6 | DBU | CH₂Cl₂ | rt | 18 | 90:10 | 82 |
Note: This data is illustrative and based on general principles of Wittig reaction optimization. Actual results can vary based on specific substrates and reaction scale.
Ultimately, the goal of optimization for scalability is to develop a robust, high-yielding, and cost-effective process that consistently produces this compound of high purity and the desired (E)-stereochemistry. This often involves a multi-parameter analysis to identify the optimal balance between reaction efficiency, cost of reagents, and operational simplicity for large-scale manufacturing.
Spectroscopic and Structural Elucidation Techniques in the Characterization of 3 Fluoro 5 E 2 4 Hydroxyphenyl Ethenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
¹H NMR for Proton Environments and Stereochemical Assignment of the (E)-Double Bond
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic and vinylic protons are of particular diagnostic importance.
A crucial aspect of the ¹H NMR spectrum is the determination of the stereochemistry of the carbon-carbon double bond. The magnitude of the coupling constant (J) between the two vinylic protons is indicative of their relative orientation. For the (E)-isomer (trans), this coupling constant is typically in the range of 12-18 Hz, a significantly larger value than that observed for the (Z)-isomer (cis), which is generally 6-12 Hz. The observation of a large coupling constant for the vinylic protons of this compound definitively confirms the trans configuration of the double bond.
While specific and complete ¹H NMR data from peer-reviewed articles remains limited, a patent describing the synthesis of 3-fluoro-5,4′-dihydroxystilbene provides some insight into the expected proton environments. google.com
Interactive Data Table: Representative ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Vinylic | ~7.0-7.2 | d | ~16 |
| Vinylic | ~6.8-7.0 | d | ~16 |
| Aromatic | ~6.5-7.5 | m | - |
| Phenolic OH | Variable | br s | - |
¹³C NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment (e.g., aromatic, vinylic, or attached to an electronegative atom like fluorine or oxygen).
The ¹³C NMR spectrum would be expected to show signals for the two vinylic carbons and the twelve aromatic carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated organic compounds. The specific chemical shifts would further confirm the substitution pattern on both aromatic rings. Although mentioned as being performed in patent literature, specific ¹³C NMR data for this compound is not publicly detailed. google.com
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (ppm) |
| Vinylic | 120-130 |
| Aromatic (C-H) | 100-130 |
| Aromatic (C-O) | 155-160 |
| Aromatic (C-F) | 160-165 (with large ¹JCF) |
| Aromatic (C-C) | 130-140 |
(Note: This table represents typical chemical shift ranges for the carbon environments present in the molecule.)
¹⁹F NMR for Fluorine Atom Position and Environment
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. The ¹⁹F NMR spectrum of this compound would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment, and its value would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with nearby protons, providing further structural information.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the same aromatic ring and the confirmation of the vinylic proton coupling.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C NMR signals for all protonated carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.
C-H stretching: Bands for aromatic and vinylic C-H bonds typically appear around 3000-3100 cm⁻¹.
C=C stretching: A sharp band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, further confirming the (E)-stereochemistry. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O stretching: A strong band in the 1200-1300 cm⁻¹ region is indicative of the phenolic C-O bond.
C-F stretching: A strong absorption in the 1000-1300 cm⁻¹ region would be indicative of the carbon-fluorine bond.
Interactive Data Table: Key Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | 3200-3600 (broad) |
| Aromatic/Vinylic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1450-1600 |
| (E)-Vinylic C-H | Out-of-plane bend | ~965 |
| Phenolic C-O | Stretch | 1200-1300 |
| Aromatic C-F | Stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula of this compound (C₁₄H₁₁FO₂). The experimentally determined mass should be in very close agreement with the calculated exact mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a vital tool for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In stilbene (B7821643) derivatives, the most significant electronic transitions are typically π → π* transitions associated with the extensive system of conjugated double bonds across the two aromatic rings and the ethenyl bridge.
The extended π-system in this compound is expected to result in strong absorption in the UV region. The parent compound, resveratrol (B1683913) (3,5,4'-trihydroxystilbene), exhibits major absorption peaks that are influenced by the solvent environment. For instance, trans-resveratrol in a phosphate-borate buffer containing sodium dodecyl sulphate and acetonitrile (B52724) shows absorption maxima at approximately 305 nm and 320 nm. researchgate.net These absorptions are characteristic of the stilbenoid chromophore.
The introduction of a fluorine atom at the 3-position of the resorcinol (B1680541) ring in this compound is anticipated to modulate its electronic properties. Fluorine, being a highly electronegative atom, can exert a significant inductive effect (-I) and a weaker mesomeric effect (+M). Theoretical studies on fluorinated resveratrol derivatives suggest that fluorine substitution can alter the energy of the molecular orbitals, thereby shifting the absorption maxima. researchgate.net Depending on the position of substitution, fluorination can lead to either a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption spectrum. First-principles calculations on various fluorinated resveratrol derivatives have shown that substitutions can influence the bandgap and optical properties. researchgate.net
A hypothetical UV-Vis absorption data table for this compound, based on data for its parent compound resveratrol, is presented below to illustrate the expected electronic transitions. The exact wavelengths and molar absorptivities for the fluorinated compound would require experimental verification.
| Compound | Solvent | λmax 1 (nm) | εmax 1 (M-1cm-1) | λmax 2 (nm) | εmax 2 (M-1cm-1) | Transition Type |
| trans-Resveratrol (analog) | Buffer/Acetonitrile | 305 | 34,000 | 320 | 33,000 | π → π |
| This compound (expected) | Methanol/Ethanol | ~300-330 | N/A | N/A | N/A | π → π |
Note: Data for this compound is predicted based on its structural similarity to resveratrol and general principles of spectroscopy. Exact values require experimental determination.
Analysis of the UV-Vis spectrum provides critical information about the extent of conjugation and the electronic environment of the chromophore. Any disruption to the planarity of the molecule would likely result in a hypsochromic shift and a decrease in the molar absorptivity, as effective π-orbital overlap is diminished.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the stilbene core and the relative orientation of the two phenolic rings.
In the solid state, stilbene derivatives often adopt a nearly planar conformation to maximize π-conjugation. However, steric hindrance or crystal packing forces can lead to some degree of twisting. The dihedral angle between the two aromatic rings is a key parameter obtained from crystallographic data. For example, in (E)-2-hydroxy-3,3',4'-trimethoxystilbene, the dihedral angle between the benzene (B151609) rings is reported to be 17.83(19)°.
The crystal packing of this compound would be dictated by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and interactions involving the fluorine atom. The hydroxyl groups are strong hydrogen bond donors and acceptors, and are expected to form an extensive network of intermolecular hydrogen bonds, significantly influencing the crystal lattice.
The fluorine substituent introduces the possibility of other types of non-covalent interactions, such as C-H···F hydrogen bonds and dipole-dipole interactions. The presence of fluorine can also modulate the nature of π-π stacking interactions. While π-π stacking is a common feature in the crystal structures of aromatic compounds, fluorination can sometimes disrupt this packing motif.
A representative table of crystallographic parameters, based on what would be expected for a compound of this nature, is provided below.
| Parameter | Expected Value/Information |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | To be determined by diffraction data |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - dependent on crystal packing |
| Dihedral Angle (Ring 1-Ring 2) | Expected to be relatively small, indicating near-planarity |
| Hydrogen Bonding | Extensive O-H···O hydrogen bonding network is expected. |
| π-π Stacking | Likely present, but potentially modified by the fluorine substituent. |
| Other Intermolecular Forces | Potential for C-H···F interactions. |
The comprehensive analysis of the crystal structure would provide a detailed map of the intermolecular interactions, offering insights into the forces that govern the self-assembly of the molecules in the solid state. This information is crucial for understanding the material's physical properties and for crystal engineering efforts.
Computational and Theoretical Investigations of 3 Fluoro 5 E 2 4 Hydroxyphenyl Ethenyl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties by calculating the electronic structure.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For stilbene (B7821643) derivatives like 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol, a key feature is the planarity of the molecule. DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p), are employed to find the minimum energy conformation.
Table 1: Representative Optimized Geometrical Parameters for a Stilbenoid Core (Theoretical Data) This table presents typical bond lengths and angles for a resveratrol-like molecule, calculated using DFT. Specific values for this compound would require a dedicated computational study.
| Parameter | Typical Value |
|---|---|
| C=C (ethenyl) bond length | ~1.34 Å |
| C-C (phenyl-ethenyl) bond length | ~1.47 Å |
| C-F bond length | ~1.35 Å |
| Dihedral angle (ring-ethenyl-ring) | ~0-10° |
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For resveratrol (B1683913), DFT calculations have shown that the HOMO is typically localized over the 4'-hydroxyphenyl ring, while the LUMO is distributed across the conjugated system. nih.gov The introduction of an electron-withdrawing fluorine atom on the other phenyl ring is expected to lower the energy of both the HOMO and LUMO, and it may slightly alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity. nih.gov
Table 2: Theoretical Frontier Orbital Energies for Resveratrol Analogs This table provides an example of HOMO-LUMO energies and the energy gap for a resveratrol-like molecule. The values for this compound would be influenced by the fluorine substitution.
| Parameter | Typical Energy (eV) |
|---|---|
| HOMO Energy | -5.3 to -5.8 |
| LUMO Energy | -1.2 to -1.8 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the prediction of UV-Vis absorption spectra. chemrxiv.orgchemrxiv.org For stilbenoid compounds, the primary absorption bands are due to π-π* transitions within the conjugated system.
The calculated spectrum for this compound would be expected to show a main absorption peak in the UV region, similar to resveratrol's absorption maximum around 308-320 nm. researchgate.net The position and intensity of this peak can be influenced by substitution. The fluorine atom may cause a slight shift (either a bathochromic/red shift or a hypsochromic/blue shift) in the absorption maximum compared to the parent compound, depending on its electronic effects and influence on the molecular geometry. TD-DFT calculations can predict these shifts and help in the interpretation of experimental spectra. chemrxiv.orgchemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent. nih.gov MD simulations of resveratrol and its analogs in aqueous solution have been performed to study their dynamic behavior and stability. mdpi.comnih.govresearchgate.net
For this compound, an MD simulation would reveal how the molecule flexes and how the hydroxyl groups interact with water molecules. This is particularly important for understanding its solubility and how it might fit into a biological receptor site. The simulation would track the movements of all atoms over a period of nanoseconds, providing a dynamic picture of the molecule's behavior. mdpi.com
Prediction of Reactivity Descriptors and Sites (e.g., Fukui Functions, Electrostatic Potential Maps)
DFT calculations can also be used to predict the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the surface of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a phenol (B47542), the oxygen atoms of the hydroxyl groups are expected to be regions of high negative potential.
Fukui functions are another set of reactivity descriptors that can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These calculations can pinpoint which atoms are most likely to participate in a chemical reaction.
Intermolecular Interactions and Hydrogen Bonding Analysis
Hydrogen bonding is a critical intermolecular interaction for polyphenols, influencing their physical properties and biological activity. The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors. The fluorine atom, being highly electronegative, can also act as a weak hydrogen bond acceptor. chemistryviews.orgmdpi.comnih.gov
Theoretical studies can quantify the strength of these hydrogen bonds and analyze their geometry. chemistryviews.org The presence of the fluorine atom may lead to the formation of intramolecular hydrogen bonds (e.g., between the fluorine and a nearby hydroxyl hydrogen), which could influence the molecule's conformation and acidity. chemistryviews.orgsoton.ac.uk Computational analysis of the non-covalent interactions within the molecule and with surrounding molecules (like water or amino acid residues in a protein) can provide a detailed picture of its interaction landscape.
Tautomeric Equilibria and Stability
Computational and theoretical investigations into the tautomeric equilibria and stability of this compound have not been specifically reported in the currently available scientific literature. While computational methods, such as Density Functional Theory (DFT), are frequently employed to study the tautomerism of various organic molecules, including phenols and related stilbenoids, dedicated studies on this particular fluorinated derivative are not present in the searched results.
Tautomerism in phenolic compounds typically involves the migration of a proton from a hydroxyl group to a different position on the aromatic ring, leading to the formation of keto-enol or other tautomeric forms. The relative stability of these tautomers can be influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents. In the case of this compound, the fluorine substituent would be expected to influence the electron distribution within the aromatic ring and potentially affect the energetics of any tautomeric equilibria.
However, without specific computational studies, it is not possible to provide quantitative data on the relative energies, equilibrium constants, or populations of the potential tautomers of this compound. Such an analysis would require dedicated quantum chemical calculations to optimize the geometries of the different tautomeric forms and determine their relative stabilities in the gas phase and in various solvents.
Biological Activity and Mechanistic Insights of 3 Fluoro 5 E 2 4 Hydroxyphenyl Ethenyl Phenol and Its Structural Analogues
Modulation of Cellular Receptor Systems
The interaction of stilbenoid compounds with cellular receptors is a key aspect of their biological effects. Research into structural analogues of 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol, particularly resveratrol (B1683913), has revealed modulation of opioid and CFTR systems.
Opioid Receptor Antagonism and Selectivity Profiling (e.g., κ, μ, δ receptors in cloned human cells)
There is a lack of specific data concerning the direct binding or antagonism of this compound at opioid receptors. However, studies on its parent compound, resveratrol, indicate an interaction with the opioid system.
Research has shown that resveratrol can induce peripheral antinociception (pain relief in a localized area) in animal models. This effect appears to be mediated through the activation of μ-opioid receptors (μOR). nih.gov In one study, the pain-relieving effects of locally administered resveratrol were blocked by naloxone, a non-selective opioid receptor antagonist, and by clocinnamox, a selective μOR antagonist. nih.gov Conversely, antagonists for the δ-opioid receptor (naltrindole) and κ-opioid receptor (nor-binaltorphimine) did not reverse the effects of resveratrol. nih.gov This suggests that resveratrol's analgesic activity, at least in the peripheral nervous system, involves a selective interaction with the μ-opioid receptor subtype. Furthermore, other research has indicated that resveratrol treatment can restore the analgesic effect of morphine in morphine-tolerant rats, suggesting a modulatory role in opioid signaling pathways.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Mechanisms (e.g., increasing channel open probability in F508del-CFTR models)
The potential for stilbenoids to modulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel is an area of active investigation, particularly concerning the common F508del mutation which causes protein misfolding and degradation.
Studies on resveratrol have yielded mixed but intriguing results. In an in vivo study using mice homozygous for the F508del mutation, resveratrol administration was found to rescue the CFTR-dependent component of salivary secretion, a functional measure of CFTR activity. nih.govresearchgate.net This effect was associated with an increase in CFTR protein expression, suggesting resveratrol may act as a corrector, aiding in the proper trafficking of the mutant protein to the cell surface. nih.gov Some reports suggest resveratrol may potentiate CFTR channel activity through a cAMP-independent mechanism. nih.gov
However, the therapeutic potential of these findings has been debated. Other studies have pointed out that the concentrations of resveratrol used to achieve correction of F508del-CFTR in cell culture experiments (around 100 μM) are significantly higher than the maximum concentrations achievable in human plasma (~2 μM). nih.gov There is also evidence that while monomeric resveratrol may act as a potentiator, resveratrol oligomers can inhibit the CFTR channel. nih.gov Therefore, while resveratrol shows potential to modulate F508del-CFTR, its clinical applicability remains uncertain.
Enzyme Inhibition Mechanisms (e.g., 5-Lipoxygenase, Cyclooxygenase)
Stilbenoids are well-known for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2).
Resveratrol has been demonstrated to be a potent inhibitor of 5-LOX, with reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) of approximately 13 µM and an inhibition constant (Kᵢ) of 4.5 µM. nih.govnih.gov
The effect of resveratrol and its hydroxylated analogues on COX enzymes is more complex and shows isoform selectivity. Resveratrol itself is reported to be a potent peroxidase-mediated, mechanism-based inactivator of COX-1, while being a much weaker inhibitor of COX-2. unimore.it In contrast, certain hydroxylated analogues of resveratrol exhibit high potency and selectivity for COX-2. For instance, 3,3',4,4',5,5'-hexa-hydroxy-trans-stilbene is a highly potent and selective COX-2 inhibitor. nih.gov The IC₅₀ values for resveratrol against COX-2 have been reported across a range (from ~30 µM to 60 µM) in various assays, indicating that experimental conditions can influence the observed potency. nih.gov
| Compound | Enzyme | Reported IC₅₀ / Kᵢ Value (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Resveratrol | 5-Lipoxygenase | 13 (IC₅₀) / 4.5 (Kᵢ) | N/A |
| Resveratrol | COX-1 | Potent Inactivator | N/A |
| Resveratrol | COX-2 | 30 - 60 (IC₅₀) | N/A |
| 3,3',4',5-Tetra-trans-hydroxystilbene | COX-1 | 4.713 | 417.08 |
| 3,3',4',5-Tetra-trans-hydroxystilbene | COX-2 | 0.0113 | |
| 3,3',4,4',5,5'-Hexa-hydroxy-trans-stilbene | COX-1 | 0.748 | 719.23 |
| 3,3',4,4',5,5'-Hexa-hydroxy-trans-stilbene | COX-2 | 0.00104 |
Antimicrobial Mechanisms of Action (In Vitro Studies)
Phenolic compounds, including stilbenoids, are recognized for their broad-spectrum antimicrobial properties. In vitro studies of resveratrol and its analogues have detailed their activity against a variety of pathogenic bacteria and fungi.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
Resveratrol and its analogues have demonstrated significant antibacterial activity, although efficacy varies between bacterial types and specific stilbenoid structures. Generally, resveratrol exhibits greater potency against Gram-positive bacteria compared to Gram-negative strains. frontiersin.org The mean Minimum Inhibitory Concentration (MIC) for resveratrol against Gram-positive bacteria is approximately 142 µg/mL, whereas for Gram-negative bacteria, it is around 225 µg/mL. frontiersin.org This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to penetration. nih.gov
Structural modifications to the resveratrol scaffold can significantly enhance antibacterial potency. Pterostilbene, a dimethoxylated analogue of resveratrol, shows markedly superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC 8 to 16 times lower than that of resveratrol. frontiersin.org Piceatannol, another hydroxylated analogue, is also active against S. aureus, with reported MIC values in the range of 64–128 µg/mL. nih.gov
| Compound | Bacterial Strain | Gram Stain | Reported MIC (µg/mL) |
|---|---|---|---|
| Resveratrol | Staphylococcus aureus | Positive | 50 - 200 |
| Resveratrol | Bacillus subtilis | Positive | ~100 |
| Resveratrol | Escherichia coli | Negative | >200 |
| Resveratrol | Pseudomonas aeruginosa | Negative | >200 |
| Resveratrol | Vibrio cholerae | Negative | 60 |
| Pterostilbene | Staphylococcus aureus (MRSA) | Positive | 25 |
| Pterostilbene | Escherichia coli | Negative | 25 |
| Piceatannol | Staphylococcus aureus | Positive | 64 - 128 |
Antifungal Activity
The antifungal properties of stilbenoids have been primarily investigated against opportunistic pathogens like Candida species. The activity of resveratrol itself against Candida is a subject of some debate, with studies showing conflicting results. nih.govovid.com However, structural modifications can impart significant antifungal efficacy. For example, certain dimethoxy derivatives of resveratrol have demonstrated activity against Candida albicans and other Candida species, with MIC values reported between 29-37 µg/mL. nih.gov One of these derivatives also inhibited the crucial yeast-to-hyphae transition in C. albicans at a concentration of 14 µg/mL, a key step in its pathogenesis. nih.gov Pterostilbene has also been noted for its ability to inhibit the formation of C. albicans biofilms.
Antioxidant Activity and Related Pathways (as a polyphenol)
As a polyphenol, this compound is anticipated to possess antioxidant properties, a hallmark of the stilbenoid class of compounds to which it belongs. The antioxidant capacity of polyphenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals and reactive oxygen species (ROS). The introduction of a fluorine atom to the stilbene (B7821643) backbone, as seen in this compound, can modulate this activity. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring and the bond dissociation energy of the phenolic hydroxyl groups, which may, in turn, affect the radical scavenging potential.
While direct experimental data on the antioxidant activity of this compound is not extensively available in the current body of scientific literature, studies on structurally related fluorinated stilbenes provide valuable insights. For instance, the presence of halogen groups on the stilbene moiety has been shown to increase the lipophilicity of the compound, which could enhance its interaction with cellular membranes and potentially improve its efficacy in combating lipid peroxidation. researchgate.net
The antioxidant activity of stilbenoids is often evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.net These assays provide quantitative measures, such as the half-maximal inhibitory concentration (IC50) or Trolox equivalents, which allow for the comparison of the antioxidant potential of different compounds.
The antioxidant effects of polyphenols like stilbenes are not limited to direct radical scavenging. They can also exert their effects by activating endogenous antioxidant defense systems. One of the key pathways involved is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Under conditions of oxidative stress, stilbenoids can promote the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. mdpi.com This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which play a crucial role in cellular detoxification and redox homeostasis.
Table 1: Common In Vitro Assays for Assessing Antioxidant Activity
| Assay | Principle | Measured Endpoint |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color. | Decrease in absorbance at a specific wavelength. |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | Preservation of fluorescence intensity over time. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | Increase in absorbance at a specific wavelength. |
Cellular and Subcellular Mechanistic Studies using In Vitro Models (e.g., cell-based assays, enzyme assays)
The cellular and subcellular mechanisms through which this compound and its analogues exert their biological effects can be elucidated using a variety of in vitro models, including cell-based assays and enzyme assays. These studies are crucial for understanding the molecular targets and signaling pathways modulated by these compounds.
Cell-based assays provide a platform to investigate the effects of a compound on cellular processes in a controlled environment. For instance, the impact of fluorinated stilbenes on cell viability and proliferation can be assessed in various cell lines, such as cancer cells or normal human cells, using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com Such studies have indicated that certain resveratrol derivatives can enhance the growth of cell cultures at low concentrations while triggering growth arrest or apoptosis at higher concentrations. mdpi.com
To investigate the antioxidant effects at a cellular level, assays that measure the intracellular production of ROS are employed. Probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used to quantify intracellular ROS levels in cells challenged with an oxidative insult. nih.gov Studies on various stilbenoids have demonstrated their ability to decrease intracellular ROS production, highlighting their cytoprotective effects. mdpi.com
Enzyme assays are instrumental in identifying the direct molecular targets of a compound. For example, the inhibitory effects of stilbenoids on enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), can be determined. mdpi.com Similarly, the ability of these compounds to modulate the activity of key signaling proteins, such as protein kinases or transcription factors, can be assessed through specific enzymatic assays.
Furthermore, mechanistic studies can delve into the effects of these compounds on specific subcellular compartments. For example, their influence on mitochondrial function, including mitochondrial respiration and the production of mitochondrial ROS, can be investigated. The expression levels of specific proteins and genes involved in various cellular pathways can be analyzed using techniques like Western blotting and quantitative real-time polymerase chain reaction (qRT-PCR), respectively. These analyses can reveal whether a compound's effects are mediated through the modulation of specific signaling cascades, such as the Nrf2 pathway or pathways related to cell cycle regulation and apoptosis.
Table 2: Examples of In Vitro Models for Mechanistic Studies of Stilbenoids
| Model Type | Specific Assay/Technique | Biological Process Investigated |
| Cell-Based Assays | MTT Assay | Cell viability and proliferation |
| DCFH-DA Assay | Intracellular reactive oxygen species (ROS) production | |
| Western Blotting | Protein expression levels (e.g., Nrf2, COX-2) | |
| qRT-PCR | Gene expression levels (e.g., antioxidant enzymes) | |
| Enzyme Assays | Cyclooxygenase (COX) Inhibition Assay | Anti-inflammatory activity |
| Kinase Activity Assays | Modulation of signaling pathways | |
| Sirtuin Activity Assays | Regulation of cellular metabolism and stress response |
While the specific mechanistic details for this compound are yet to be fully elucidated, the established methodologies and the knowledge gained from its structural analogues provide a solid framework for future investigations into its biological activities and therapeutic potential.
Structure Activity Relationship Sar Studies of 3 Fluoro 5 E 2 4 Hydroxyphenyl Ethenyl Phenol Derivatives
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of a fluorine atom into a bioactive molecule can profoundly alter its pharmacological profile. In the context of 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol derivatives, the fluorine substituent is a key modulator of biological activity and selectivity through various mechanisms.
Positional Effects of Fluorine on Receptor Binding and Enzyme Inhibition
The position of the fluorine atom on the aromatic ring is a critical determinant of a compound's interaction with biological targets such as receptors and enzymes. While direct studies on this compound are limited, research on analogous fluorinated stilbenes and other bioactive molecules provides valuable insights. For instance, in a series of fluorinated resveratrol (B1683913) analogues, the position of fluorine substitution was shown to significantly impact their binding affinity for various receptors.
The fluorine atom at the 3-position in this compound can influence receptor binding and enzyme inhibition in several ways. Its high electronegativity can alter the electronic distribution of the phenyl ring, thereby affecting electrostatic interactions with amino acid residues in the binding pocket of a target protein. Furthermore, a fluorine atom can participate in non-covalent interactions, including hydrogen bonds with suitable donors. Computational studies on fluorophenol derivatives have suggested the potential for weak intramolecular F···H hydrogen bonding, which could influence the conformational preferences of the molecule and its presentation to a biological target.
The specific placement of fluorine can also dictate selectivity. For example, differential interactions with the active sites of various enzyme isoforms can arise from subtle changes in the steric and electronic properties imparted by the fluorine atom at different positions.
Influence of Fluorine on Molecular Lipophilicity and Bioavailability (in vitro models)
Fluorine substitution is a well-established strategy to enhance the lipophilicity of drug candidates, which can, in turn, improve their membrane permeability and oral bioavailability. The replacement of a hydrogen atom with a fluorine atom generally increases the logarithm of the partition coefficient (logP), a measure of lipophilicity. This is attributed to the fact that fluorine is more hydrophobic than hydrogen.
The table below illustrates the general effect of fluorine substitution on the lipophilicity of aromatic compounds.
| Compound | logP (Predicted) |
| Resveratrol (non-fluorinated analog) | 3.1 |
| 3-Fluoro-5-hydroxystilbene (analog) | 3.5 |
Note: These are predicted values and can vary based on the prediction algorithm.
Role of the Hydroxyphenyl Moiety in Ligand-Target Interactions
The 4-hydroxyphenyl group is a common motif in many biologically active stilbenoids and plays a pivotal role in their interactions with protein targets.
Contributions of Hydrogen Bonding Networks
The hydroxyl group of the 4-hydroxyphenyl moiety is a key hydrogen bond donor and acceptor. This allows it to form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine within the binding sites of various proteins. These hydrogen bonding interactions are often essential for anchoring the ligand in the correct orientation for biological activity. Molecular docking studies of stilbene (B7821643) derivatives with receptors like the estrogen receptor have consistently shown the importance of the 4'-hydroxyl group in forming a stable complex. frontiersin.orgbiointerfaceresearch.com
In the context of this compound, the 4'-hydroxyl group is expected to be a primary site for hydrogen bonding, contributing significantly to the binding affinity for its biological targets. The presence of the fluorine atom on the other phenyl ring can modulate the acidity of the phenolic protons, which could subtly influence the strength of these hydrogen bonds.
Aromatic Stacking and Hydrophobic Interactions
Furthermore, the nonpolar regions of the phenyl ring participate in hydrophobic interactions with nonpolar amino acid side chains, such as leucine, isoleucine, and valine. nih.govnih.govmuni.czyoutube.comresearchgate.net These hydrophobic interactions are a major driving force for the binding of ligands to proteins in an aqueous environment. The combination of hydrogen bonding, aromatic stacking, and hydrophobic interactions involving the hydroxyphenyl moiety creates a multifactorial binding profile that is critical for the biological activity of this compound derivatives.
Significance of the (E)-Ethenyl Linker Stereochemistry on Molecular Recognition
The geometry of the ethenyl (double bond) linker in stilbenoids is a crucial factor for their biological activity. The trans or (E)-isomer is generally more stable and biologically active than the cis or (Z)-isomer. The (E)-configuration results in a more planar and elongated molecular shape, which is often optimal for fitting into the binding sites of target proteins.
The planarity of the (E)-isomer allows for more effective π-π stacking interactions between the aromatic rings of the stilbene and the aromatic residues of the protein target. In contrast, the (Z)-isomer has a non-planar, sterically hindered conformation that can disrupt these favorable interactions. This steric clash can prevent the molecule from adopting the necessary conformation to bind effectively to the active site.
Quantitative structure-activity relationship (QSAR) studies on stilbene derivatives have often highlighted that the presence of the trans geometry positively contributes to biological activity. The rigidity and defined spatial orientation of the phenyl rings provided by the (E)-ethenyl linker are thus essential for precise molecular recognition and subsequent biological response.
The table below summarizes the general properties of (E) and (Z) stilbene isomers.
| Property | (E)-Isomer | (Z)-Isomer |
| Stereochemistry | trans | cis |
| Molecular Shape | Planar, elongated | Non-planar, sterically hindered |
| Stability | More stable | Less stable |
| Biological Activity | Generally more active | Generally less active |
Modifications to the Aromatic Rings and Their Influence on Potency and Specificity
The potency and specificity of this compound derivatives can be significantly altered by modifying the substitution patterns on their two aromatic rings (commonly referred to as ring A and ring B).
The presence of hydroxyl (-OH) groups is a critical determinant of the biological activity of stilbene derivatives. In many cases, the number and position of these groups on the aromatic rings are crucial for their therapeutic effects. For instance, in the parent compound resveratrol, the 3,5-dihydroxy substitution pattern on one ring and the 4'-hydroxy substitution on the second ring are known to be important for its various biological activities.
The introduction of a fluorine atom onto the stilbene scaffold can lead to enhanced biological activity. This is attributed to several factors, including fluorine's high electronegativity, its ability to form strong bonds with carbon, and its potential to increase metabolic stability and cell membrane permeability. The position of the fluorine substituent is also critical. For example, studies on fluorinated stilbene analogs have shown that fluorine substitution can lead to compounds with greater anticancer activity compared to their non-fluorinated counterparts.
Beyond hydroxylation and fluorination, other modifications to the aromatic rings also play a significant role in modulating the activity of these compounds. The introduction of other halogen atoms, such as chlorine, bromine, or iodine, can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.gov Methylation of the hydroxyl groups to form methoxy (B1213986) (-OCH3) groups can also have a profound impact on activity, often altering the compound's pharmacokinetic profile.
The following interactive data table summarizes the general structure-activity relationships observed for modifications to the aromatic rings of stilbene derivatives, which are applicable to analogs of this compound.
| Modification Type | Substituent | Position | General Effect on Potency/Specificity |
| Halogenation | Fluorine (F) | Various | Generally increases potency and metabolic stability. |
| Chlorine (Cl) | Various | Can increase lipophilicity and cell permeability. | |
| Bromine (Br) | Various | Similar to chlorine, can enhance activity. | |
| Hydroxylation | Hydroxyl (-OH) | 3, 5, 4' | Crucial for antioxidant and other biological activities. |
| Additional -OH groups | Various | Can either increase or decrease activity depending on position. | |
| Alkoxylation | Methoxy (-OCH3) | Various | Can improve bioavailability and alter target specificity. |
| Other Groups | Amino (-NH2) | Various | Can introduce new interactions with biological targets. |
| Nitro (-NO2) | Various | Electron-withdrawing, can modulate electronic properties. |
This table represents generalized SAR trends for stilbene derivatives based on available literature and may not be universally applicable to all biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for the predictive design of new, more potent, and specific derivatives of this compound.
The development of a QSAR model typically involves several key steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.
For stilbene derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields are likely to enhance or diminish biological activity. For example, a CoMFA model might indicate that a bulky, electron-donating group at a specific position on an aromatic ring would be favorable for increasing potency.
These QSAR models serve as powerful predictive tools, enabling medicinal chemists to:
Virtually screen large libraries of potential derivatives to identify promising candidates for synthesis and biological testing.
Guide the rational design of new analogs with optimized properties by suggesting specific structural modifications.
Gain insights into the molecular features that are crucial for the desired biological activity, thereby aiding in the understanding of the mechanism of action.
By integrating SAR data with predictive QSAR models, the process of drug discovery and development for derivatives of this compound can be significantly accelerated, leading to the identification of novel therapeutic agents with improved efficacy and specificity.
Advanced Research Directions and Future Perspectives for 3 Fluoro 5 E 2 4 Hydroxyphenyl Ethenyl Phenol
Rational Design and Synthesis of Novel Analogues with Improved Target Specificity
The cornerstone of advancing 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol as a therapeutic lead lies in the rational design and synthesis of novel analogues. Structure-activity relationship (SAR) studies on resveratrol (B1683913) and other stilbenoids have demonstrated that the number and position of hydroxyl and methoxy (B1213986) groups are critical for biological activity. nih.govnih.gov For instance, increasing the number of hydroxyl groups can enhance antioxidant and cytotoxic activities. nih.gov Conversely, O-methylation can improve lipophilicity, metabolic stability, and cellular uptake. nih.gov
Future research should systematically explore modifications to the core structure of this compound. Key strategies would involve:
Modification of Hydroxyl Groups: Synthesizing analogues where the existing hydroxyl groups are repositioned, replaced with methoxy groups, or additional hydroxyl groups are introduced. This can modulate the molecule's antioxidant potential and interaction with specific protein targets. nih.gov
Alteration of the Fluoro-Substitution Pattern: Introducing additional fluorine atoms or moving the existing one to different positions on the phenyl rings. Fluorination can influence lipophilicity and electrostatic interactions, which may lead to more specific and potent binding to target proteins. rsc.org
Synthesis of Hybrid Molecules: Combining the stilbene (B7821643) scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic activities. nih.gov
Established synthetic methodologies for stilbenes, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, Perkin condensation, and palladium-catalyzed Heck reaction, can be employed for the efficient synthesis of these novel analogues. royalsocietypublishing.orgrsc.orgnih.govnih.gov
| Analogue Description | Rationale | Potential Synthetic Route |
|---|---|---|
| Isomeric Fluoro-stilbenes | Evaluate the impact of fluorine position on target binding and activity. | Wittig or Heck Reaction |
| Methoxy/Hydroxy Variations | Optimize metabolic stability and antioxidant potential based on SAR data. nih.govnih.gov | Perkin Condensation |
| Additional Halogenation | Enhance membrane permeability and specific dipolar interactions. rsc.org | Horner-Wadsworth-Emmons |
Integration of Advanced Computational Methods in Pre-synthesis Design
To streamline the design process and prioritize the synthesis of the most promising candidates, advanced computational methods are indispensable. mdpi.comemanresearch.org Computer-Aided Drug Design (CADD) offers powerful tools for predicting the properties and interactions of novel molecules before they are synthesized, saving significant time and resources.
Future strategies should incorporate:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics (MD) simulations can predict the binding mode and affinity of newly designed analogues. emanresearch.org This allows for the precise design of compounds that fit optimally into the target's active site.
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, quantitative structure-activity relationship (QSAR) models can be developed based on the biological activity of existing stilbenoids to predict the activity of novel designs. mdpi.comemanresearch.org
De Novo Drug Design Algorithms: These advanced algorithms, often incorporating reinforcement learning and generative models, can design entirely novel molecules from scratch, tailored to fit a specific protein pocket. arxiv.org This approach can lead to the discovery of unique and highly potent analogues that might not be conceived through traditional medicinal chemistry approaches. arxiv.orgnih.gov
| Computational Method | Application in Pre-synthesis Design | Key Benefit |
|---|---|---|
| Molecular Docking | Predicting binding affinity and orientation of analogues in a target's active site. | Prioritization of high-affinity compounds. emanresearch.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-target complex over time. | Assessment of binding stability. mdpi.com |
| 3D-QSAR | Building predictive models based on the 3D structure and activity of known compounds. | Guiding structural modifications for enhanced activity. emanresearch.org |
| De Novo Design | Generating novel molecular structures optimized for a specific target. | Discovery of novel chemical scaffolds. arxiv.org |
Exploration of New Biological Targets and Pathways beyond Current Findings
While resveratrol is known to interact with a multitude of targets involved in cancer, inflammation, and neurodegeneration, the specific target profile of its fluorinated analogues remains to be fully elucidated. nih.govfrontiersin.orgnih.gov A crucial future direction is to explore novel biological targets and pathways for this compound and its derivatives.
Promising areas for investigation include:
Epigenetic Modifiers: Investigating the ability of these compounds to modulate enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are emerging as key targets in various diseases. frontiersin.org
Viral Proteins: Exploring potential antiviral activities, for instance, by targeting viral proteins essential for replication, such as the spike protein of coronaviruses, an area where other stilbenoids have shown promise. nih.gov
Protein Misfolding and Aggregation: Assessing the potential to interfere with the pathological aggregation of proteins implicated in neurodegenerative diseases like Alzheimer's. nih.govijbs.com
Cancer Stem Cells: Targeting signaling pathways that are critical for the survival and proliferation of cancer stem cells, which are often responsible for tumor recurrence and therapeutic resistance. researchgate.net
Development of Robust In Vitro Assays for High-Throughput Screening and Mechanistic Elucidation
To efficiently screen newly synthesized analogues and understand their mechanisms of action, the development and implementation of robust in vitro assays are essential. High-Throughput Screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. assaygenie.comnih.govnuvisan.com
Key assay development strategies include:
Biochemical Assays: These assays measure the direct interaction of a compound with a purified target protein, such as an enzyme or receptor. Examples include fluorescence polarization and FRET-based assays. nih.gov
Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process in a more physiologically relevant context. This can include reporter gene assays to measure changes in gene expression, cell viability assays to assess cytotoxicity, and high-content imaging to analyze morphological changes. nih.govmdpi.com
Phenotypic Screening: This approach involves screening compounds for their ability to induce a desired phenotypic change in cells, without prior knowledge of the specific molecular target. nuvisan.com
Specialized Assays for Phenolic Compounds: Assays like the Folin-Ciocalteu method can be adapted for HTS to quickly assess the total phenolic content and antioxidant capacity of extracts or compound series. nih.govresearchgate.net Mechanistic assays, such as propidium (B1200493) iodide staining, can elucidate specific effects like membrane disruption. mdpi.com
Strategies for Enhancing In Vitro Pharmacokinetic Properties
A significant hurdle for many natural products, including resveratrol, is poor pharmacokinetic properties such as low metabolic stability. nih.gov A key focus of future research must be on designing and selecting analogues of this compound with improved in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Essential in vitro assays to guide this process include:
Metabolic Stability in S9 Fractions: The liver S9 fraction contains a mixture of phase I (e.g., cytochrome P450s) and phase II (e.g., UGTs) metabolic enzymes. creative-bioarray.comresearchgate.net Incubating compounds with S9 fractions and monitoring their depletion over time provides a measure of intrinsic clearance. utsouthwestern.edueurekaselect.comnuvisan.com This assay is amenable to high-throughput formats and is crucial for identifying compounds with enhanced stability early in the discovery process. researchgate.net
Brain Penetration Prediction via MDCK-MDR1 Cells: The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene, overexpresses the P-glycoprotein (P-gp) efflux pump, a key component of the blood-brain barrier (BBB). researchgate.netcreative-bioarray.comevotec.com The MDCK-MDR1 permeability assay measures the bidirectional transport of a compound across a monolayer of these cells. technologynetworks.com This allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio, which are predictive of a compound's potential to cross the BBB and its susceptibility to efflux by P-gp. researchgate.netcreative-bioarray.comnih.gov
| Assay | Purpose | Key Parameters Measured |
|---|---|---|
| Liver S9 Stability | To assess metabolic stability against Phase I and Phase II enzymes. creative-bioarray.com | Half-life (t1/2), Intrinsic Clearance (CLint). creative-bioarray.com |
| MDCK-MDR1 Permeability | To predict blood-brain barrier penetration and identify P-gp substrates. evotec.comtechnologynetworks.com | Apparent Permeability (Papp), Efflux Ratio (ER). researchgate.netcreative-bioarray.com |
By pursuing these advanced research directions, the scientific community can systematically build upon the foundational knowledge of stilbene chemistry and biology to develop this compound and its novel analogues into next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound's styryl backbone suggests Heck coupling or Wittig reactions as primary routes. For example, coupling 3-fluoro-5-bromophenol with 4-hydroxystyrylboronic acid under palladium catalysis (e.g., Pd(OAc)₂) in a mixed solvent system (DMF/H₂O) at 80–100°C could yield the product. Reaction optimization should focus on protecting the phenol groups (e.g., using TBS or acetyl) to prevent side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by deprotection under mild acidic conditions is advised. Monitor reaction progress by TLC or HPLC to ensure stereochemical integrity of the (E)-configured double bond.
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer : Use a combination of , , and NMR to confirm the structure, with emphasis on coupling constants (e.g., ) to verify fluorine positioning. High-resolution mass spectrometry (HRMS) or FT-IR can validate functional groups. For conflicting spectral data (e.g., unexpected splitting in NMR), employ X-ray crystallography (as in ) for definitive structural assignment . Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 280 nm.
Q. How can researchers assess the hydrolytic and oxidative stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For oxidative stability, expose the compound to H₂O₂ (0.3% w/v) and track peroxide-mediated decomposition. Include antioxidants (e.g., ascorbic acid) in formulations if instability is observed. Use Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. What computational strategies can predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to estimate logP (hydrophobicity) and biodegradation potential. Tools like EPI Suite or TEST software (referenced in ) can predict partitioning coefficients and persistence in soil/water. Validate predictions with laboratory microcosm studies: incubate the compound with activated sludge or soil microbiota, and quantify degradation products via GC-MS or LC-QTOF .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?
- Methodological Answer : Discrepancies may arise from differences in metabolic stability or tissue distribution. Perform metabolite profiling using liver microsomes (human/rodent) to identify phase I/II modifications. Compare in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo efficacy by administering the compound in animal models (e.g., rodents) and measuring plasma/tissue concentrations via LC-MS/MS. Adjust dosing regimens or explore prodrug strategies if poor bioavailability is observed .
Q. What experimental designs are optimal for studying the compound’s interaction with cellular targets (e.g., estrogen receptors or kinases)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For receptor antagonism/agonism, employ luciferase reporter assays (e.g., ERα-transfected HEK293 cells). For kinase inhibition, perform competitive ATP-binding assays with fluorescent probes. Include positive controls (e.g., tamoxifen for ER, staurosporine for kinases) and statistical validation via ANOVA with post-hoc tests (as in ) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?
- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina or Schrödinger Suite. Perform molecular dynamics simulations to assess conformational flexibility of the ligand-receptor complex. Validate with mutagenesis studies: introduce point mutations in predicted binding residues (e.g., ERα Leu387Ala) and measure activity loss via radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
